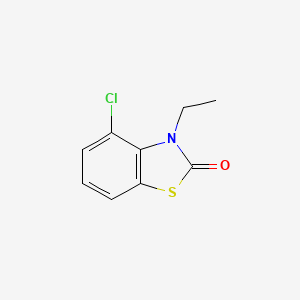

2(3H)-Benzothiazolone, 4-chloro-3-ethyl-

Description

Overview of Benzothiazolone Heterocycles in Organic Chemistry

The 2(3H)-benzothiazolone core is a significant heterocyclic system in organic chemistry. It features a bicyclic structure where a benzene (B151609) ring is fused to a thiazolidinone ring—a five-membered ring containing both a sulfur and a nitrogen atom, along with a carbonyl group at the 2-position. This arrangement classifies it as a sulfur and nitrogen-containing benzologue heterocycle. researchgate.net

The synthesis of the benzothiazolone scaffold can be achieved through various methods. A common approach involves the cyclization of ortho-substituted anilines. For instance, the cyclo-condensation of an appropriate ortho-substituted aniline (B41778) with chlorocarbonylsulfenyl chloride is a documented method for constructing the 2(3H)-benzothiazol-2-one structure. researchgate.net The reactivity of the benzothiazolone ring is influenced by the heteroatoms and the carbonyl group. The nitrogen atom can be alkylated or acylated, and the benzene ring can undergo electrophilic substitution, with the positions of substitution directed by the existing groups on the ring.

Significance of Substituted Benzothiazolones in Chemical Research

The functionalization of the benzothiazolone scaffold through the introduction of various substituents is a key area of chemical research, leading to compounds with diverse properties and applications. jchemrev.com Substitutions can be made on the benzene ring or at the nitrogen atom (position 3), and these modifications significantly influence the molecule's electronic properties, steric profile, and biological activity. researchgate.net

N(3)- and 4-disubstituted 2(3H)-benzothiazol-2-ones are particularly noteworthy due to their presence in various agrochemicals. researchgate.net For example, Chlobenthiazone, the N-methyl analog of the title compound, is known as a fungicide. researchgate.net Another important derivative is Benazolin-ethyl, which features an ethyl acetate (B1210297) group at the N(3) position and acts as a selective post-emergence herbicide. nih.govherts.ac.uk Research has shown that the chlorine atom at the 4-position, as seen in these examples, can serve as a functional handle for further chemical modifications, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of more complex, less accessible 4-substituted derivatives. researchgate.net The biological activity of these compounds underscores the importance of the substituted 2(3H)-benzothiazolone framework in the development of commercially significant chemicals.

Contextualizing 4-chloro-3-ethyl-2(3H)-benzothiazolone within the Benzothiazolone Class

The specific compound, 4-chloro-3-ethyl-2(3H)-benzothiazolone, is a derivative of the benzothiazolone family characterized by two key substitutions: a chlorine atom at the 4-position of the benzene ring and an ethyl group at the 3-position (the nitrogen atom).

The chlorine atom, being an electron-withdrawing group, influences the electronic environment of the aromatic ring. Its position is sterically crowded, being adjacent to the fused thiazolone ring, which can impact the molecule's reactivity. researchgate.net The ethyl group at the N-3 position is a simple alkyl substituent. N-alkylation of the parent 4-chloro-2(3H)-benzothiazolone would be a direct synthetic route to this compound.

While specific research findings on 4-chloro-3-ethyl-2(3H)-benzothiazolone are not extensively detailed in publicly accessible literature, its chemical nature can be inferred from closely related analogs. It can be viewed as a structural intermediate between the N-methyl analog (Chlobenthiazone) and the N-ethylacetate analog (Benazolin-ethyl). Given that these related compounds have established applications in agriculture, it highlights the role of the 4-chloro-2(3H)-benzothiazolone core as a key scaffold for biologically active molecules. The nature of the N-substituent (methyl vs. ethyl vs. ethyl acetate) is crucial in fine-tuning this activity.

The table below compares the properties of the parent compound and its N-methyl analog to provide context for the expected properties of 4-chloro-3-ethyl-2(3H)-benzothiazolone.

Interactive Data Table: Physicochemical Properties of 4-Chloro-2(3H)-benzothiazolone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 4-Chloro-2(3H)-benzothiazolone | C₇H₄ClNOS | 185.63 | 204-205 | Parent compound without N-substitution. chemical-suppliers.euchemicalbook.com |

| Chlobenthiazone (4-Chloro-3-methyl-2(3H)-benzothiazolone) | C₈H₆ClNOS | 200.66 | Not specified | N-methyl analog; used as a fungicide. researchgate.netchemwhat.com |

| 4-chloro-3-ethyl-2(3H)-benzothiazolone | C₉H₈ClNOS | 213.69 | Not specified | The title compound; properties are not widely reported. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63755-06-6 |

|---|---|

Molecular Formula |

C9H8ClNOS |

Molecular Weight |

213.68 g/mol |

IUPAC Name |

4-chloro-3-ethyl-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C9H8ClNOS/c1-2-11-8-6(10)4-3-5-7(8)13-9(11)12/h3-5H,2H2,1H3 |

InChI Key |

LDELBJIBUBHFQV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 Chloro 3 Ethyl 2 3h Benzothiazolone

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of 4-chloro-3-ethyl-2(3H)-benzothiazolone by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For derivatives of the benzothiazole (B30560) ring system, ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

In related benzothiazole structures, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.00 and 8.12 ppm. The specific chemical shifts and splitting patterns are influenced by the electronic effects of substituents on the benzene (B151609) ring, such as the chloro group at the 4-position. The ethyl group attached to the nitrogen atom at the 3-position would exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their exact positions depending on the shielding effects of the heterocyclic ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the thiazolone ring in similar structures is typically observed as a distinct peak in the downfield region, often around 171 ppm. mdpi.com Aromatic carbons and the carbons of the ethyl group would also have characteristic chemical shifts.

Table 1: Representative ¹H NMR Data for Substituted Benzothiazole Scaffolds Note: This table is illustrative of typical chemical shifts for related structures, as specific data for 4-chloro-3-ethyl-2(3H)-benzothiazolone is not available.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.00 - 8.12 | Multiplet (m) |

| N-CH₂-CH₃ | ~4.00 | Quartet (q) |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of a 2(3H)-benzothiazolone derivative is characterized by several key absorption bands. A strong, prominent absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected, typically appearing in the range of 1650–1710 cm⁻¹. mdpi.comjyoungpharm.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of the ethyl group's aliphatic carbons would appear just below 3000 cm⁻¹. ias.ac.in The spectrum would also feature bands corresponding to C=C stretching within the aromatic ring (around 1470-1600 cm⁻¹) and a C-Cl stretching vibration, which is often found in the 700-800 cm⁻¹ region. jyoungpharm.org

Table 2: Key IR Absorption Bands for Benzothiazolone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1651 - 1709 mdpi.comjyoungpharm.org |

| Aromatic C=C | Stretching | 1477 - 1593 jyoungpharm.org |

| Aromatic C-H | Stretching | ~3060 jyoungpharm.org |

| Aliphatic C-H | Stretching | ~2920 - 2980 ias.ac.in |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The molecular weight for a related compound, C₁₁H₁₀ClNO₃S, has been reported as 271.71 g/mol . nih.gov The fragmentation pattern would likely involve characteristic losses of the ethyl group or cleavage of the heterocyclic ring, providing further confirmation of the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. Benzothiazole derivatives, containing a conjugated system of the benzene ring fused with the thiazole (B1198619) ring, are expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For a closely related compound, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, crystallographic analysis revealed that the fused benzene and thiazole rings are nearly coplanar, with a very small dihedral angle between them. nih.gov It is expected that 4-chloro-3-ethyl-2(3H)-benzothiazolone would adopt a similar planar bicyclic core. The analysis would also precisely define the geometry of the ethyl group relative to the benzothiazolone ring system.

Table 3: Crystallographic Data for a Structurally Similar Compound (Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4830 |

| b (Å) | 19.410 |

| c (Å) | 11.060 |

| β (°) | 95.16 |

Determination of Bond Lengths and Angles

X-ray analysis provides precise measurements of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds (bond angles). In the crystal structure of the related ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, the bond lengths and angles were found to be within normal ranges. nih.gov Such data for 4-chloro-3-ethyl-2(3H)-benzothiazolone would confirm the covalent structure and reveal any structural strain or unusual geometric features resulting from the specific substitution pattern.

Analysis of Ring Conformations and Tensional Angles

The core of the molecule consists of a benzene ring fused to a thiazole ring. In the analogue compound, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, the benzene and thiazole rings are nearly coplanar, with a very small dihedral angle of 1.25 (3)° between them. nih.gov This planarity indicates a high degree of conjugation across the bicyclic system.

The thiazole ring itself is not perfectly flat. Intramolecular interactions, specifically C—H⋯O and C—H⋯Cl hydrogen bonds, lead to the formation of two additional five-membered rings involving the ethyl acetate (B1210297) substituent. nih.gov These rings adopt an envelope conformation. nih.gov It is conceivable that in 4-chloro-3-ethyl-2(3H)-benzothiazolone, the ethyl group at the 3-position could also engage in intramolecular interactions, potentially influencing the planarity of the thiazole ring, though likely to a different extent than the bulkier ethyl acetate group.

Specific torsional angles for the core ring system of the analogue are not explicitly detailed in the provided information, but the near-coplanarity of the benzene and thiazole rings suggests that the torsional angles within the fused system are relatively small.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of a molecule is determined by the nature and geometry of its intermolecular interactions. In the case of ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, the crystal structure is stabilized by a network of weak intermolecular interactions.

The primary intermolecular forces at play are hydrogen bonds. The provided data for the analogue reveals specific intramolecular hydrogen-bond geometries, which are crucial for the molecule's conformation. nih.gov While specific intermolecular hydrogen bonding data for the analogue is not detailed in the abstract, these forces, along with other weak interactions like van der Waals forces, would govern how the molecules arrange themselves in a crystalline lattice. The presence of the chlorine atom and the carbonyl oxygen in the 4-chloro-3-ethyl-2(3H)-benzothiazolone structure suggests that C—H⋯Cl and C—H⋯O interactions would also be significant in its crystal packing.

| Parameter | Value |

|---|---|

| Empirical formula | C11H10ClNO3S |

| Formula weight | 271.71 |

| Temperature | 294 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 5.4830 (11) Å b = 19.410 (4) Å c = 11.060 (2) Å β = 95.16 (3)° |

| Volume | 1172.3 (4) ų |

| Z | 4 |

| Density (calculated) | 1.539 Mg/m³ |

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C4—H4A⋯O3 | 0.97 | 2.36 | 2.768 (5) | 105 |

| C4—H4B⋯Cl | 0.97 | 2.63 | 3.105 (4) | 110 |

Computational and Theoretical Investigations of 4 Chloro 3 Ethyl 2 3h Benzothiazolone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-3-ethyl-2(3H)-benzothiazolone, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. Such studies often utilize functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For 4-chloro-3-ethyl-2(3H)-benzothiazolone, the HOMO is expected to be localized primarily on the electron-rich benzothiazole (B30560) ring system, particularly involving the sulfur and nitrogen atoms and the fused benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the heterocyclic ring, including the carbonyl group, which acts as an electron-accepting site. The presence of the electron-withdrawing chlorine atom at the 4-position is predicted to lower the energies of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap compared to an unsubstituted benzothiazolone. The ethyl group at the 3-position, being a weak electron-donating group, would have a less pronounced effect, slightly raising the energy levels. A smaller HOMO-LUMO gap suggests that the molecule would be more reactive and susceptible to electronic excitation at a lower energy.

Table 1: Illustrative Frontier Molecular Orbital Energies for 4-chloro-3-ethyl-2(3H)-benzothiazolone (Based on DFT Calculations of Analogous Compounds)

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

Note: These values are representative and based on data from similar benzothiazole derivatives. Actual values would require specific DFT calculations for the target molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of 4-chloro-3-ethyl-2(3H)-benzothiazolone, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data.

Key vibrational modes for this molecule would include the C=O stretching of the lactam ring, C-N stretching, C-S stretching, C-Cl stretching, and various aromatic C-C and C-H vibrations, as well as vibrations associated with the ethyl group. The calculated spectrum would help in the precise assignment of these bands in an experimental spectrum, confirming the molecular structure. For instance, the carbonyl (C=O) stretching frequency is a strong, characteristic band in the IR spectrum, and its calculated position would be sensitive to the electronic environment created by the chloro and ethyl substituents.

Table 2: Predicted Characteristic Vibrational Frequencies for 4-chloro-3-ethyl-2(3H)-benzothiazolone

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | 1680-1700 |

| Aromatic C=C Stretch | 1550-1600 |

| C-N Stretch | 1350-1380 |

| C-H Bending (Aromatic) | 1000-1300 |

| C-Cl Stretch | 700-750 |

| C-S Stretch | 650-700 |

Note: These are expected ranges. Precise values are obtained from scaled DFT frequency calculations.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For 4-chloro-3-ethyl-2(3H)-benzothiazolone, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen and sulfur atoms would also contribute to regions of negative potential. Conversely, the areas around the hydrogen atoms of the benzene ring and the ethyl group would exhibit positive potential (blue). The presence of the chlorine atom would also influence the potential distribution on the aromatic ring. Such a map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states.

A TD-DFT calculation for 4-chloro-3-ethyl-2(3H)-benzothiazolone would provide information on the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f) of these transitions, which relate to the intensity of the absorption bands. The analysis would also reveal the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, by examining the molecular orbitals involved. The primary electronic transitions in this molecule are expected to be π→π* transitions associated with the conjugated benzothiazole system. The chloro and ethyl substituents would be predicted to cause shifts in the absorption maxima (bathochromic or hypsochromic) compared to the parent 2(3H)-benzothiazolone.

Table 3: Illustrative TD-DFT Electronic Excitation Data for 4-chloro-3-ethyl-2(3H)-benzothiazolone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.9 | 318 | 0.15 |

| S₀ → S₂ | 4.5 | 275 | 0.28 |

Note: These values are hypothetical and serve as examples of typical TD-DFT output for similar aromatic heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and TD-DFT provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the interactions between atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

For 4-chloro-3-ethyl-2(3H)-benzothiazolone, an MD simulation could be employed to study its behavior in a specific solvent, such as water or an organic solvent. This would involve placing the molecule in a simulation box filled with solvent molecules and calculating the forces between all atoms to simulate their movement over a period of time. Such simulations could reveal information about the solvation shell around the molecule, preferred conformations of the ethyl group, and the stability of potential intermolecular interactions, such as hydrogen bonding or π-π stacking, if other molecules are present. MD simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment.

Theoretical Approaches to Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For 4-chloro-3-ethyl-2(3H)-benzothiazolone, theoretical methods could be used to investigate various potential reactions. For example, the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution could be assessed by calculating the energies of the corresponding intermediates and transition states. The reactivity of the carbonyl group towards nucleophiles could also be modeled. DFT calculations of reaction pathways would involve locating the transition state structure connecting reactants and products and calculating the energy barrier. This information is invaluable for predicting the feasibility of a reaction and for understanding the factors that control its outcome, such as the role of the chloro and ethyl substituents in directing reactivity.

Reactivity and Derivatization Studies of 4 Chloro 3 Ethyl 2 3h Benzothiazolone

Substitution Reactions at the Benzothiazolone Core

The primary site for substitution reactions on the 4-chloro-3-ethyl-2(3H)-benzothiazolone core is the carbon atom bearing the chloro substituent. The chlorine atom at the C4 position, while on a sterically hindered part of the benzene (B151609) ring, can be replaced by various functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are a powerful tool for introducing aryl, heteroaryl, and amino groups, thereby creating a library of novel derivatives.

Palladium-catalyzed reactions, in particular, have proven effective for the substitution of the C4-chloro group. These transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These substitutions fundamentally alter the electronic and steric properties of the benzothiazolone core, which can have significant implications for its biological activity. The success of these reactions demonstrates that the C4-Cl bond is sufficiently reactive under appropriate catalytic conditions to serve as a handle for extensive functionalization.

Reactions Involving the N-Ethyl Substituent

The N-ethyl group at the 3-position of the benzothiazolone ring is generally stable and less reactive compared to the chloro-substituted aromatic core. Specific research detailing reactions that directly modify the N-ethyl substituent of 4-chloro-3-ethyl-2(3H)-benzothiazolone is not extensively documented in the reviewed scientific literature. Typically, synthetic strategies involving N-substituted benzothiazolones focus on the derivatization of the aromatic ring or the heterocyclic core, leaving the N-alkyl group intact. While reactions such as demethylation are known for N-methyl analogues in other heterocyclic systems, similar transformations for the N-ethyl group in this specific context have not been a primary focus of reported studies.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are highly effective for the functionalization of the 4-chloro-3-ethyl-2(3H)-benzothiazolone scaffold. The chlorine atom at the C4 position serves as a versatile handle for introducing a wide range of substituents.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester. This reaction has been successfully applied to N(3)-substituted 4-chloro-2(3H)-benzothiazol-2-one pesticides, which serve as close analogs for the title compound. mdpi.com These reactions facilitate the synthesis of 4-aryl and 4-heteroaryl-2(3H)-benzothiazolones, with reported yields ranging from moderate to excellent (44-98%). mdpi.com

| Starting Material (Analog) | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| Chlobenthiazone (N-benzyl analog) | Phenylboronic acid | 3-benzyl-4-phenyl-2(3H)-benzothiazolone | 75 |

| Chlobenthiazone (N-benzyl analog) | 4-Methoxyphenylboronic acid | 3-benzyl-4-(4-methoxyphenyl)-2(3H)-benzothiazolone | 98 |

| Benazolin-ethyl (N-carboxymethyl ethyl ester analog) | Phenylboronic acid | Ethyl 2-(2-oxo-4-phenyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate | 80 |

| Benazolin-ethyl (N-carboxymethyl ethyl ester analog) | 2-Thiopheneboronic acid | Ethyl 2-(2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl)acetate | 65 |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method has been utilized to synthesize 4-anilino-2(3H)-benzothiazolones from the corresponding 4-bromo analogues of N-substituted benzothiazolones. mdpi.com The bromo-analogue is often used as it can be more reactive than the chloro-analogue under certain conditions. This reaction provides a direct route to introduce substituted amino groups at the C4 position, yielding products in good yields (50-89%). mdpi.com

| Starting Material (Analog) | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-bromo-3-benzyl-2(3H)-benzothiazolone | Aniline (B41778) | 4-anilino-3-benzyl-2(3H)-benzothiazolone | 89 |

| 4-bromo-3-benzyl-2(3H)-benzothiazolone | 4-Methoxyaniline | 3-benzyl-4-((4-methoxyphenyl)amino)-2(3H)-benzothiazolone | 78 |

| 4-bromo-3-benzyl-2(3H)-benzothiazolone | tert-Butyl carbamate (B1207046) | tert-butyl (3-benzyl-2-oxo-2,3-dihydro-1,3-benzothiazol-4-yl)carbamate | 50 |

Cycloaddition Reactions with 2(3H)-Benzothiazolone Scaffolds

The benzothiazolone core can participate in cycloaddition reactions, although this area is less explored than cross-coupling chemistry. One notable example is the Diels-Alder reaction. Research has shown that a quinone-type segment, synthesized in a few steps from a substituted 2(3H)-benzothiazol-2-one, can undergo a Diels-Alder reaction with a diene like the Danishefsky-Kitahara diene. mdpi.com This type of [4+2] cycloaddition reaction is a powerful method for constructing complex, fused-ring systems. The reactivity of the benzothiazolone-derived dienophile opens pathways for the synthesis of novel polycyclic structures that would be difficult to access through other synthetic routes. This demonstrates the potential of the benzothiazolone scaffold to act as a building block in the construction of more elaborate molecular architectures.

Advanced Applications and Chemical Utility of 4 Chloro 3 Ethyl 2 3h Benzothiazolone and Its Analogs

Role as a Synthetic Building Block and Chemical Scaffold

The structural rigidity and inherent reactivity of the 4-chloro-3-ethyl-2(3H)-benzothiazolone scaffold make it a valuable building block in organic synthesis. The presence of a reactive chlorine atom at the 4-position and the N-ethyl group provides handles for further molecular elaboration, enabling the construction of more complex chemical architectures.

Synthesis of Complex Heterocyclic Systems

Analogs of 4-chloro-3-ethyl-2(3H)-benzothiazolone are pivotal starting materials for synthesizing a variety of complex heterocyclic systems. The 4-chloro substituent is particularly important as it serves as a functional group for modern cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or amino groups at this position.

Research has demonstrated the utility of N(3)-substituted 4-chloro-2(3H)-benzothiazol-2-ones, such as the agrochemicals Chlobenthiazone and Benazolin-ethyl, as scaffolds in contemporary cross-coupling reactions. These compounds can undergo Suzuki-Miyaura cross-couplings to yield N(3)-substituted 4-aryl (or heteroaryl)-2(3H)-benzothiazol-2-ones. Similarly, the bromo-analogs of these compounds can participate in Buchwald-Hartwig cross-coupling reactions to produce 4-anilino-2(3H)-benzothiazol-2-one derivatives. researchgate.net This strategic use of the 4-halo substituent allows for the synthesis of sterically congested molecules that would be difficult to access through other synthetic routes. researchgate.net

The benzothiazole (B30560) nucleus itself is a cornerstone in the synthesis of fused heterocyclic compounds, with numerous methods developed for its construction and subsequent modification. rsc.org The versatility of this scaffold is evident in its incorporation into a wide array of biologically active molecules and functional materials. pcbiochemres.com

Table 1: Cross-Coupling Reactions of 4-Halo-2(3H)-Benzothiazolone Analogs

| Reaction Type | Reactant Scaffold | Coupling Partner | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | N(3)-substituted 4-chloro-2(3H)-benzothiazol-2-one | Aryl/Heteroaryl boronic acids | N(3)-substituted 4-aryl/heteroaryl-2(3H)-benzothiazol-2-ones | researchgate.net |

Materials Science Applications of Benzothiazolone Derivatives

The unique electronic and photophysical properties of the benzothiazole core have led to its exploration in the field of materials science. Derivatives of this scaffold are being investigated for their potential in creating novel functional materials.

Development of Conductive Polymers and Nanomaterials

Conjugated polymers incorporating the benzothiazole moiety in their backbone have been synthesized and studied for their electrical properties. rdd.edu.iqresearchgate.net When doped with electron acceptors (like iodine) or donors (like sodium iodide), these polymers exhibit significantly increased electrical conductivity. rdd.edu.iqresearchgate.net The planarity and high electron affinity of the π-extended benzothiazole unit contribute to the delocalization of valence electrons along the polymer chain, which is essential for conductivity. rdd.edu.iq The electrical characteristics of these polymers can be tuned by altering the chemical structure and the doping process, leading to either n-type or p-type semiconductor behavior. rdd.edu.iq

Furthermore, benzothiazole derivatives have been used in the synthesis of nanomaterials. For instance, novel chitosan-based nanoparticles incorporating benzothiazole substituents have been developed. mdpi.comnih.gov These nanomaterials leverage the biological activity of the benzothiazole moiety for applications such as antibacterial systems. mdpi.comnih.gov The synthesis of benzothiazole derivatives has also been achieved using magnetic nanocatalysts, highlighting an environmentally friendly approach to producing these valuable compounds. nveo.orgnveo.org

Exploration in Agrochemical Formulations (e.g., Herbicidal, Fungicidal Applications of Related Compounds)

The benzothiazolone scaffold is a well-established pharmacophore in the agrochemical industry. Several commercially successful products are based on this heterocyclic system, demonstrating its importance in crop protection.

Compounds structurally analogous to 4-chloro-3-ethyl-2(3H)-benzothiazolone are known for their potent biological activities. For example, Benazolin-ethyl is a selective, post-emergence herbicide with a systemic, growth-regulation action similar to synthetic auxins. herts.ac.uknih.gov Another key agrochemical, Chlobenthiazone , is a systemic fungicide used to control rice blast disease by inhibiting infection sites and is also a strong inhibitor of aflatoxin synthesis. researchgate.netherts.ac.uk

The broad spectrum of agricultural biological activities associated with benzothiazole and its related structures, including herbicidal, fungicidal, antiviral, and antibacterial properties, continues to drive research in this area. mdpi.comnih.govresearchgate.net Studies on N-substituted 2-aminobenzothiazoles have shown that these compounds can act as inhibitors of photosynthetic electron transport, a common mode of action for herbicides. nih.govebi.ac.uk The structure-activity relationship of these compounds is a key area of investigation for the development of new and more effective agrochemicals. nih.gov

Table 2: Agrochemical Applications of 4-chloro-2(3H)-benzothiazolone Analogs

| Compound Name | Chemical Class | Application | Mode of Action | References |

|---|---|---|---|---|

| Benazolin-ethyl | Benzothiazole herbicide | Post-emergence control of annual weeds | Synthetic auxin | herts.ac.uknih.gov |

Self-Assembly and Supramolecular Chemistry of Benzothiazolone Conjugates

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. Benzothiazolone derivatives have emerged as fascinating subjects in this field, particularly due to their fluorescent properties and capacity for self-assembly.

Formation of Fluorescent Fibers and Aggregation Studies

Remarkably, a close analog, 4-chloro-2(3H)-benzothiazolone (CBT), has been shown to self-assemble into fibrous structures that exhibit panchromatic fluorescence. rsc.orgresearchgate.netrsc.orgresearchgate.net These fibers display blue, green, and red fluorescence under different excitation wavelengths. rsc.orgresearchgate.netresearchgate.net The mechanism driving this self-assembly involves a combination of non-covalent interactions, including π-π stacking and hydrogen bonding. rsc.org The aggregation properties are influenced by factors such as solvent and concentration, allowing for control over the morphology of the resulting supramolecular structures. rsc.orgresearchgate.net These fluorescent fibers have shown potential for applications in cellular imaging, as they can be efficiently taken up by mammalian cells. rsc.orgrsc.orgsemanticscholar.org

The phenomenon of Aggregation-Induced Emission (AIE) has also been observed in various benzothiazole derivatives. rsc.orgmdpi.com In AIE-active compounds (AIEgens), the molecules are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. mdpi.com This property is highly desirable for applications in sensing, bioimaging, and the development of novel luminescent materials. mdpi.com The study of quinolone-benzothiazole hybrids has shown that their aggregation in solvophobic environments leads to significant AIE behavior. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- |

| 4-chloro-2(3H)-benzothiazolone (CBT) |

| Benazolin-ethyl |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

While traditional synthesis routes for benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenols with various reagents, there is a growing need for more environmentally benign and efficient methods. mdpi.com Future research should focus on developing green synthetic pathways for 2(3H)-Benzothiazolone, 4-chloro-3-ethyl-.

Key areas for exploration include:

Catalytic Systems: Investigating the use of reusable, non-toxic catalysts such as samarium triflate in aqueous media or heterogeneous catalysts like SnP2O7 could lead to higher yields and simpler purification processes. mdpi.comorganic-chemistry.org

Alternative Solvents and Energy Sources: The use of water, supercritical fluids, or ionic liquids as reaction media, combined with microwave or ultrasonic irradiation, could significantly reduce reaction times and the reliance on volatile organic compounds.

One-Pot Reactions: Designing multi-component, one-pot syntheses starting from readily available precursors would improve atom economy and reduce waste generation. mdpi.com For instance, a one-pot strategy could be developed from aryl methyl ketones and the appropriately substituted 2-aminobenzenethiol. mdpi.com

Table 1: Comparison of Potential Green Synthesis Strategies

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Aqueous-Phase Catalysis | Reduced use of organic solvents, easier product separation, reusable catalyst. organic-chemistry.org | Catalyst stability and activity in water for the specific substrates. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions to prevent side reactions or degradation. |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. mdpi.com | Identifying compatible starting materials and catalysts for the target molecule. |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental work. For 2(3H)-Benzothiazolone, 4-chloro-3-ethyl-, advanced computational modeling represents a significant and largely unexplored avenue.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential can provide insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can predict the compound's behavior in different solvent environments and its potential interactions with other molecules or materials, which is crucial for designing applications in areas like organic electronics.

In Silico Prediction of Properties: Web tools and specialized software can predict physicochemical, pharmacokinetic, and toxicological properties, helping to guide the design of derivatives with desired characteristics for specific technological applications. nih.gov Docking studies, though often used for biological targets, can also be adapted to model interactions with non-biological receptors, such as binding sites in polymers or on catalytic surfaces. mdpi.com

Exploration of New Functionalization Strategies

The 4-chloro substituent on the benzene (B151609) ring is a key handle for further molecular derivatization. Research into novel functionalization strategies can unlock a wide array of new compounds with tailored properties. The steric hindrance from the adjacent substituents presents a synthetic challenge that modern cross-coupling reactions are well-suited to address. researchgate.net

Promising areas for investigation include:

Cross-Coupling Reactions: The chlorine atom at the 4-position can serve as a reactive site for contemporary cross-coupling reactions. researchgate.net Suzuki-Miyaura reactions could be employed to introduce various aryl or heteroaryl groups, while Buchwald-Hartwig amination could be used to install different amino moieties, creating a library of 4-substituted derivatives. researchgate.net

C-H Functionalization: Direct C-H functionalization of the benzothiazolone core offers an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. acs.org Exploring regioselective C-H borylation or arylation could provide access to derivatives that are difficult to synthesize via traditional methods. acs.org

Derivatization of the Ethyl Group: While the N-ethyl group is generally stable, exploring reactions to functionalize the terminal methyl group could provide another route to novel derivatives.

Table 2: Potential Functionalization Reactions

| Reaction Type | Position | Reagents/Catalysts | Potential New Functionality | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C4 | Arylboronic acids, Pd catalyst, base | Aryl, Heteroaryl | researchgate.net |

| Buchwald-Hartwig Amination | C4 | Amines, Pd catalyst, base | Anilino, Alkylamino | researchgate.net |

| C-H Borylation | Aromatic Ring | Iridium catalyst, borylating agent | Boryl esters (for further coupling) | acs.org |

Applications in Emerging Chemical Technologies

The benzothiazole scaffold is known to be a component in compounds used as vulcanization accelerators, antioxidants, and in fluorescent materials. mdpi.com By moving beyond biological applications, research into 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- can uncover its potential in various material and chemical technologies.

Unexplored applications to investigate include:

Organic Electronics: The fused aromatic system of the benzothiazolone core suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in organic thin-film transistors (OTFTs). Its derivatives could be synthesized and tested for their electroluminescent and charge-transport properties.

Fluorescent Probes and Sensors: Many heterocyclic compounds exhibit interesting photophysical properties. mdpi.com The compound and its derivatives could be evaluated for their fluorescence quantum yields and Stokes' shifts. Functionalized variants could be designed as chemosensors for detecting specific ions or molecules.

Advanced Polymer Additives: Benzothiazole derivatives are used in the rubber industry. nih.gov Investigating the role of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- as a novel vulcanization accelerator, antioxidant, or UV stabilizer in various polymer systems could lead to materials with enhanced durability and performance.

Q & A

Basic: What are common synthetic routes for 4-chloro-3-ethyl-2(3H)-benzothiazolone derivatives?

Answer:

The synthesis typically involves N-alkylation of the benzothiazolone core with halogenated alkanes or dibromoalkanes. For example, intermediates are formed by reacting 2(3H)-benzothiazolone with ethyl bromide derivatives, followed by coupling to a piperazine core via nucleophilic substitution. The reaction conditions (e.g., solvent, temperature) are optimized to achieve yields of 63–68% . Purification often involves recrystallization or column chromatography, with structural confirmation via NMR and mass spectrometry (MS) . Key steps include monitoring reaction progress via TLC and characterizing intermediates using H NMR (e.g., chemical shifts for ethyl groups at δ 1.2–1.4 ppm) .

Basic: How is the compound characterized post-synthesis?

Answer:

Spectroscopic techniques are critical:

- H NMR identifies substituents (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.8 ppm).

- MS confirms molecular weight via molecular ion peaks (e.g., M+1 at m/z 255.1 for CHClNOS) .

- HPLC ensures purity (>95%), particularly for biological testing .

Basic: What in vitro assays evaluate its anti-inflammatory potential?

Answer:

Common assays include:

- iNOS inhibition : Measuring nitric oxide (NO) production in LPS-stimulated macrophages using Griess reagent.

- NF-κB inhibition : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements.

Compounds with IC < 3 µM are considered potent . Cytotoxicity is assessed via MTT assays in renal or tumor cell lines (e.g., IC > 25 µg/mL indicates low toxicity) .

Advanced: How does carbon chain length in linkers affect biological activity?

Answer:

Structure-activity relationship (SAR) studies show that increasing the carbon chain (C2–C6) between the benzothiazolone and piperazine moieties modulates potency. For example:

- C3 chains optimize steric compatibility with iNOS/NF-κB binding pockets, achieving IC values of ~1 µM.

- Longer chains (C5–C6) reduce activity due to conformational flexibility or poor target engagement .

Methodology : Homodimer vs. heterodimer synthesis (Scheme 1 in ) and comparative IC profiling across analogs.

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Answer:

Discrepancies may arise from cell line specificity or assay conditions. Strategies include:

- Dose-response validation : Repeating MTT assays with extended concentration ranges (e.g., 1–100 µg/mL).

- Mechanistic studies : Differentiating apoptosis (via caspase-3 assays) from necrosis (LDH release).

- Metabolic profiling : Assessing cytochrome P450 interactions to rule off-target effects .

Advanced: What in vivo models validate anti-inflammatory/analgesic efficacy?

Answer:

- Carrageenan-induced paw edema (rats): Measuring edema reduction over 6 hours post-administration.

- Hot-plate test (mice): Recording latency to pain response at 55°C.

Dosing (10–50 mg/kg, oral/IP) is compared to standards like indomethacin. Pharmacokinetic studies (e.g., plasma half-life) ensure bioavailability .

Advanced: How to design dual iNOS/NF-κB inhibitors using this scaffold?

Answer:

Fragment-based drug design combines benzothiazolone with pharmacophores targeting both pathways:

- Docking studies : Use software (e.g., AutoDock) to predict binding to iNOS (PDB: 3E7T) and NF-κB (PDB: 1NFI).

- Bivalent ligands : Synthesize heterodimers with variable linkers (e.g., piperazine + benzoxazolone) to enhance dual inhibition .

Validation requires dual-luciferase assays and selectivity profiling against related enzymes (COX-2, TNF-α) .

Advanced: What structural insights guide crystallography studies?

Answer:

X-ray diffraction of analogs (e.g., ethyl 2-(4-chloro-2-oxobenzothiazol-3-yl)acetate) reveals:

- Planar benzothiazolone ring with dihedral angles <10° relative to substituents.

- Hydrogen bonding between carbonyl groups and water molecules stabilizes the crystal lattice .

Methodology : Single-crystal growth via slow evaporation (acetonitrile/ethanol) and refinement using SHELX .

Advanced: How to address metabolic instability in preclinical studies?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethyl group oxidation).

- Prodrug strategies : Introduce ester moieties (e.g., acetate prodrugs) to enhance stability, with hydrolysis studies in plasma .

Advanced: What safety thresholds are recommended for in vivo dosing?

Answer:

Derive from acute toxicity studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.